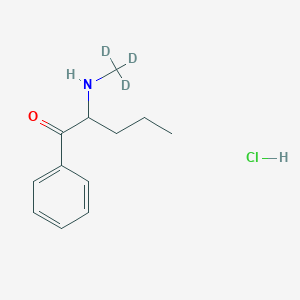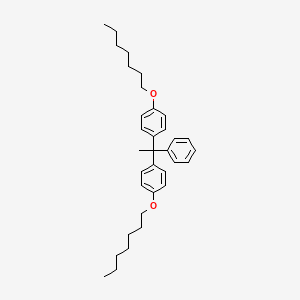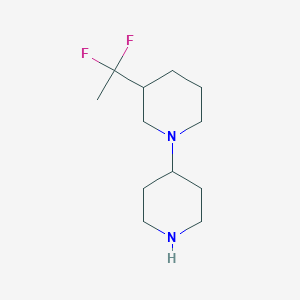
Penconazol Hydroxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Penconazol Hydroxide is a triazole fungicide known for its broad-spectrum antifungal properties. It is primarily used in agriculture to control fungal diseases in crops such as grapes, apples, vegetables, and tea plants. The compound is characterized by its low toxicity, minimal residue, and environmental safety, making it a preferred choice for sustainable agriculture .
Métodos De Preparación
Penconazol Hydroxide is synthesized using a series of chemical reactions involving key raw materials such as 2,4-dichlorobutyrophenone, sodium methoxide, methyl chloroacetate, methylsulfonyl chloride, and triazole. The synthetic route typically involves Darzen condensation, reduction, esterification, and synthesis using potassium borohydride . Industrial production methods focus on optimizing yield and purity while minimizing waste and environmental impact .
Análisis De Reacciones Químicas
Penconazol Hydroxide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Aplicaciones Científicas De Investigación
Penconazol Hydroxide has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying triazole fungicides and their interactions with various substrates.
Biology: It is used to study the effects of fungicides on plant physiology and microbial ecology.
Medicine: Research is ongoing to explore its potential as an antifungal agent in clinical settings.
Industry: It is used in the formulation of agricultural products to enhance crop protection and yield
Mecanismo De Acción
Penconazol Hydroxide exerts its effects by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes. It acts as a sterol demethylation inhibitor, disrupting the formation of the cell membrane and leading to the death of the fungal cells. This mechanism makes it effective against a wide range of fungal pathogens .
Comparación Con Compuestos Similares
Penconazol Hydroxide is unique among triazole fungicides due to its broad-spectrum activity and low environmental impact. Similar compounds include:
Tebuconazole: Another triazole fungicide with similar antifungal properties but higher toxicity.
Propiconazole: Known for its effectiveness against a wide range of fungal diseases but with a higher environmental impact.
Flutriafol: A triazole fungicide with similar properties but less effective against certain fungal strains.
This compound stands out for its balance of efficacy, safety, and environmental sustainability, making it a valuable tool in modern agriculture.
Propiedades
Fórmula molecular |
C13H15Cl2N3O |
|---|---|
Peso molecular |
300.18 g/mol |
Nombre IUPAC |
4-(2,4-dichlorophenyl)-5-(1,2,4-triazol-1-yl)pentan-1-ol |
InChI |
InChI=1S/C13H15Cl2N3O/c14-11-3-4-12(13(15)6-11)10(2-1-5-19)7-18-9-16-8-17-18/h3-4,6,8-10,19H,1-2,5,7H2 |
Clave InChI |
MJKJNWXUOARBPS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)Cl)C(CCCO)CN2C=NC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


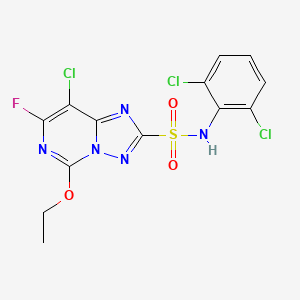

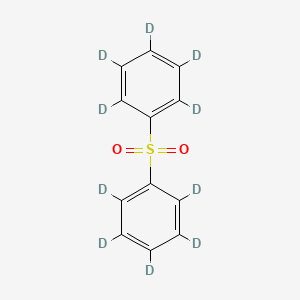
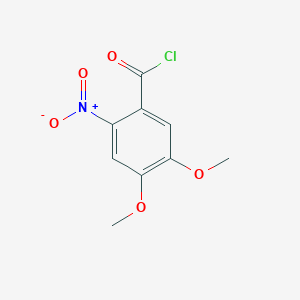

![3-[3-Acetyl-4-[(2RS)-3-(diethylamino)-2-hydroxypropoxy]phenyl]-1,1-diethylurea](/img/structure/B15292598.png)
![[5-(2-Fluorophenyl)-1-pyridin-3-ylsulfonylpyrrol-3-yl]methanamine](/img/structure/B15292606.png)
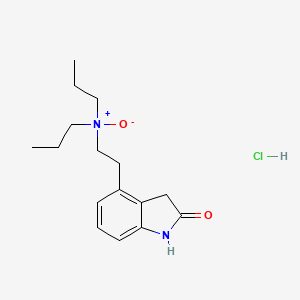

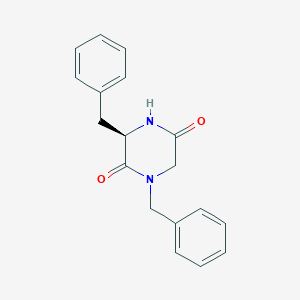
![4-[5-[(E)-2-(6-chloro-1H-benzimidazol-2-yl)-2-cyanoethenyl]thiophen-2-yl]benzoic acid](/img/structure/B15292631.png)
